molecular formula C27H25FN4O4S B1672450 GW-1100 CAS No. 306974-70-9

GW-1100

Cat. No.: B1672450
CAS No.: 306974-70-9
M. Wt: 520.6 g/mol
InChI Key: PTPNCCWOTBBVJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GW1100: is a selective antagonist of the free fatty acid receptor 1, also known as G-protein–coupled receptor 40. This compound is primarily used in scientific research to study the role of free fatty acid receptor 1 in various biological processes. The chemical structure of GW1100 includes a pyrimidinylmethyl-pyrimidinone core, which is essential for its activity as a receptor antagonist .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GW1100 involves multiple steps, starting with the preparation of the pyrimidinylmethyl-pyrimidinone core. The key steps include:

    Formation of the pyrimidinone ring: This is typically achieved through a condensation reaction between an appropriate aldehyde and a urea derivative.

    Introduction of the ethoxycarbonylphenyl group: This step involves the reaction of the pyrimidinone intermediate with an ethoxycarbonylphenyl halide under basic conditions.

    Addition of the fluorobenzylthio group: This is done through a nucleophilic substitution reaction using a fluorobenzyl halide and a thiol derivative.

    Final coupling with the pyrimidinylmethyl group: This step involves the reaction of the intermediate with a pyrimidinylmethyl halide under basic conditions

Industrial Production Methods: The industrial production of GW1100 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and scalable reaction conditions. The process is designed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: GW1100 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

GW1100 is widely used in scientific research to study the role of free fatty acid receptor 1 in various biological processes. Some of its applications include:

    Chemistry: Used as a tool to study the binding and activity of free fatty acid receptor 1.

    Biology: Employed in studies investigating the role of free fatty acid receptor 1 in cellular signaling and metabolism.

    Medicine: Used in research on metabolic diseases, such as diabetes, where free fatty acid receptor 1 plays a crucial role in insulin secretion.

    Industry: Utilized in the development of new therapeutic agents targeting free fatty acid receptor 1

Mechanism of Action

GW1100 exerts its effects by selectively binding to and antagonizing free fatty acid receptor 1. This receptor is a G-protein–coupled receptor that is activated by long-chain fatty acids. By blocking the receptor, GW1100 inhibits the downstream signaling pathways that are normally activated by fatty acids. This includes the inhibition of calcium ion influx and the suppression of insulin secretion in pancreatic beta cells .

Comparison with Similar Compounds

Comparison:

    GW1100 vs. GW9508: While GW1100 is an antagonist, GW9508 is an agonist of free fatty acid receptor 1. This makes GW1100 useful for studying the inhibitory effects on the receptor, whereas GW9508 is used to study the activation of the receptor.

    GW1100 vs. TUG-891: TUG-891 is selective for free fatty acid receptor 4, whereas GW1100 is selective for free fatty acid receptor 1. This allows researchers to study the specific roles of these receptors in different biological processes.

    GW1100 vs. GLPG0974: GLPG0974 targets free fatty acid receptor 2, while GW1100 targets free fatty acid receptor 1. .

Biological Activity

GW-1100 is a selective antagonist of the G-protein-coupled receptor 40 (GPR40), which plays a significant role in mediating the effects of free fatty acids and is implicated in various physiological processes, including insulin secretion and cellular motility. This article explores the biological activity of this compound, highlighting its mechanism of action, effects on different cell types, and relevant case studies.

GPR40 is activated by long-chain free fatty acids and is notably expressed in pancreatic beta cells, where it enhances glucose-stimulated insulin release. This compound inhibits this receptor, thereby modulating the biological responses associated with its activation.

Key Findings:

  • Inhibition of Insulin Release : this compound has been shown to attenuate linoleic acid-induced insulin release in human endothelial cells (ECs) and smooth muscle cells. It specifically inhibits the phosphorylation of ERK and the expression of cyclooxygenase-2 (COX-2), which are critical pathways activated by GPR40 stimulation .
  • Calcium Mobilization : In HEK293 cells overexpressing GPR40, this compound effectively blocks the increase in intracellular calcium induced by free fatty acids .

Impact on Cancer Cells

This compound has been investigated for its effects on cancer cell motility and invasion. In studies involving lung cancer cell lines (A549, RLCNR, LL/2), this compound significantly suppressed cell motility and matrix metalloproteinase-2 (MMP-2) activity, suggesting a potential role in inhibiting tumor progression .

Effects on Endothelial Cells

Research indicates that this compound can inhibit the migratory capacity of endothelial cells, which is crucial for processes like wound healing and angiogenesis. This inhibition occurs through the downregulation of signaling pathways associated with cell motility .

Summary Table of Biological Activities

Cell Type Effect of this compound Mechanism
Pancreatic Beta CellsInhibition of insulin releaseBlocks GPR40 activation
Lung Cancer CellsSuppression of cell motility and MMP-2 activityInhibits GPR40 signaling pathway
Endothelial CellsReduced migratory capacityDownregulates ERK phosphorylation and COX-2 expression

Study 1: Insulin Secretion Modulation

In a controlled study examining the effects of this compound on insulin secretion, researchers found that treatment with this compound prior to exposure to linoleic acid led to a significant reduction in insulin release compared to controls. This underscores the potential therapeutic implications for conditions like type 2 diabetes where GPR40 activity is dysregulated.

Study 2: Tumor Progression in Lung Cancer

A detailed investigation into lung cancer cells revealed that this compound not only inhibited cell motility but also affected the expression levels of GPR120 and GPR40 after cisplatin treatment. This suggests that targeting GPR40 with antagonists like this compound could enhance the efficacy of existing cancer therapies by reducing metastatic potential .

Properties

IUPAC Name

ethyl 4-[5-[(2-ethoxypyrimidin-5-yl)methyl]-2-[(4-fluorophenyl)methylsulfanyl]-4-oxopyrimidin-1-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN4O4S/c1-3-35-25(34)20-7-11-23(12-8-20)32-16-21(13-19-14-29-26(30-15-19)36-4-2)24(33)31-27(32)37-17-18-5-9-22(28)10-6-18/h5-12,14-16H,3-4,13,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPNCCWOTBBVJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=N1)CC2=CN(C(=NC2=O)SCC3=CC=C(C=C3)F)C4=CC=C(C=C4)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470686
Record name GW-1100
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306974-70-9
Record name GW-1100
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GW-1100
Reactant of Route 2
Reactant of Route 2
GW-1100
Reactant of Route 3
Reactant of Route 3
GW-1100
Reactant of Route 4
Reactant of Route 4
GW-1100
Reactant of Route 5
Reactant of Route 5
GW-1100
Reactant of Route 6
Reactant of Route 6
GW-1100

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.